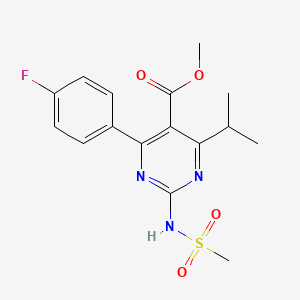![molecular formula C10H11FN2O B13421650 (S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)
(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol is a chiral compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a fluorine atom in the benzimidazole ring enhances the compound’s pharmacological properties, making it a valuable molecule for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by reacting an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst such as N,N-dimethylformamide and sulfur.
Introduction of the Fluorine Atom: The fluorine atom can be introduced into the benzimidazole ring through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Chiral Center Formation: The chiral center at the propanol side chain can be introduced via asymmetric synthesis using chiral catalysts or by resolution of racemic mixtures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of the corresponding ketone
Reduction: Formation of dihydrobenzimidazole derivatives
Substitution: Formation of substituted benzimidazole derivatives
Wissenschaftliche Forschungsanwendungen
(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-benzo[d]imidazole: A parent compound with a similar structure but lacking the fluorine atom and chiral center.
5-Fluoro-1H-benzo[d]imidazole: Similar to the parent compound but with a fluorine atom at the 5-position.
1-(1H-benzo[d]imidazol-1-yl)propan-2-ol: Similar to the target compound but without the fluorine atom.
Uniqueness
(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol is unique due to the presence of both the fluorine atom and the chiral center, which enhance its pharmacological properties and make it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C10H11FN2O |
|---|---|
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
(2S)-1-(5-fluorobenzimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C10H11FN2O/c1-7(14)5-13-6-12-9-4-8(11)2-3-10(9)13/h2-4,6-7,14H,5H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
AXISAMGSKVZLTE-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](CN1C=NC2=C1C=CC(=C2)F)O |
Kanonische SMILES |
CC(CN1C=NC2=C1C=CC(=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


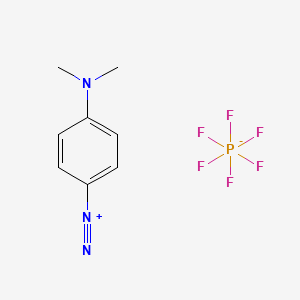
![(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B13421573.png)

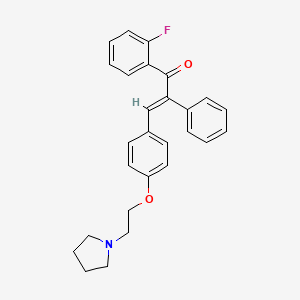
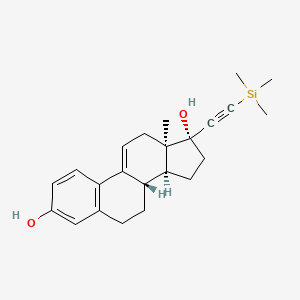
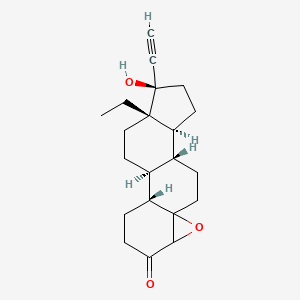
![Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione](/img/structure/B13421598.png)
![2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid](/img/structure/B13421605.png)


